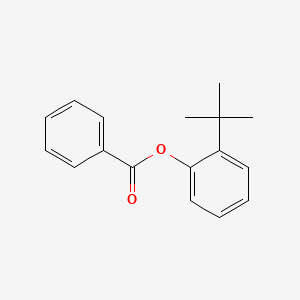

2-Tert-butylphenyl benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Tert-butylphenyl benzoate or similar compounds often involves multistep processes and one-pot, atom economy procedures . The reaction between CH3O– (nucleophile) and halide gives the desired ether, and the halide can be the “precursor 1” . The transesterification of β-keto esters has widespread application in agrochemicals where transesterification of vegetable oil with alcohols has long been a preferred method for the production of biodiesel .Molecular Structure Analysis

The molecular structure of 2-Tert-butylphenyl benzoate is characterized by its molecular formula C17H18O2. The structure of similar compounds like 2,4-Ditert butyl phenol (2,4-DTBP) was confirmed using nuclear magnetic resonance (NMR), and its antifungal activity was assessed through an agar plate assay .Chemical Reactions Analysis

The secondary phosphite antioxidant degradation product bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP) is known to inhibit cell growth . The study describes structurally related compounds which are likely to be formed from similar widely used phosphite antioxidants used in materials for the manufacturing of single-use (SU) equipment .Applications De Recherche Scientifique

Sterically Encumbered Systems for Phosphorus Centers

- Tetraarylphenyls, including compounds with p-tert-butylphenyl groups, are used as sterically demanding ligands in synthesizing compounds with p-phenylene-bridged phosphorus centers. These materials are significant for creating novel materials with low-coordinate phosphorus centers (Shah et al., 2000).

Dibutyltin(IV) Complexes with Arylazobenzoate Ligands

- Dibutyltin(IV) complexes containing arylazobenzoate ligands, including those with tert-butylphenyl groups, have been investigated for their cytotoxic effects on human tumor cell lines and their interaction with key enzymes associated with cancer propagation (Basu Baul et al., 2011).

Cyclodextrin Complexation and Molecular Devices

- Studies on cyclodextrin complexation of stilbene derivatives, including those with tert-butylphenyl groups, have led to the development of molecular devices based on photoisomerization properties (Lock et al., 2004).

Asymmetric Synthesis of Biphenyl Carboxylates

- 2-Tert-butylphenyl benzoate derivatives are used in the asymmetric synthesis of axially chiral biphenyl carboxylates, showcasing the chemical's role in producing optically active compounds (Hattori et al., 1994).

Phosphine Ligands in Asymmetric Hydrogenation

- Tert-butylphenyl groups are integral in the development of rigid P-chiral phosphine ligands, which have applications in rhodium-catalyzed asymmetric hydrogenation, an essential process in pharmaceutical ingredient synthesis (Imamoto et al., 2012).

Organic Contaminants Oxidation

- The combination of Cu(II) with hydroxylamine, in the presence of tert-butyl alcohol, has been studied for its effectiveness in oxidizing organic contaminants, highlighting the importance of tert-butylphenyl benzoate-related compounds in environmental chemistry (Lee et al., 2016).

Safety and Hazards

Orientations Futures

Further investigation and exploration of 2-Tert-butylphenyl benzoate’s potential in various research fields would contribute to its potential application as a novel agent in the future. For instance, the compound 2,4-Ditert butyl phenol (2,4-DTBP) extracted from Plumbago zeylanica has shown potential in cancer research .

Mécanisme D'action

Target of Action

It’s structurally related to benzoate compounds like benzonatate and Benzyl benzoate , which have known targets. Benzonatate acts on the vagal stretch receptors in the respiratory passages, lungs, and pleura , while Benzyl benzoate exerts toxic effects on the nervous system of parasites .

Mode of Action

Benzonatate, for example, works by anesthetizing and reducing the activity of the cough reflex . Benzyl benzoate, on the other hand, exerts toxic effects on the nervous system of parasites, leading to their death .

Biochemical Pathways

Benzylic compounds are known to undergo reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect various biochemical pathways.

Result of Action

Structurally related compounds have been shown to inhibit cell growth .

Action Environment

The broad application of suzuki–miyaura coupling, a reaction involving organoboron reagents, arises from the exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

(2-tert-butylphenyl) benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-17(2,3)14-11-7-8-12-15(14)19-16(18)13-9-5-4-6-10-13/h4-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTXCFRGFIERJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butylphenyl benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2988115.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea](/img/structure/B2988116.png)

![3-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2988119.png)

![N-(1-cyanopropyl)-3-{[(6-methylpyridin-3-yl)oxy]methyl}benzamide](/img/structure/B2988131.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2988132.png)

![ethyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2988134.png)

![1-benzyl-3-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2988137.png)